molecular formula C12H15NO B1313108 3H-spiro[2-benzofuran-1,4'-piperidine] CAS No. 38309-60-3

3H-spiro[2-benzofuran-1,4'-piperidine]

Cat. No. B1313108
CAS RN: 38309-60-3
M. Wt: 189.25 g/mol
InChI Key: BYOIMOJOKVUNTP-UHFFFAOYSA-N
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Description

3H-Spiro[2-benzofuran-1,4’-piperidine] is a ligand with affinity for melanocortin receptors . It has been shown to bind with low affinity to the melanocortin receptor and act as an agonist . This ligand also has a penetrable structure that allows it to bind to piperidine binding sites .


Molecular Structure Analysis

The molecular formula of 3H-spiro[2-benzofuran-1,4’-piperidine] is C12H15NO . Its InChI code is 1S/C12H15NO/c1-2-4-11-10(3-1)9-14-12(11)5-7-13-8-6-12/h1-4,13H,5-9H2 .


Physical And Chemical Properties Analysis

3H-spiro[2-benzofuran-1,4’-piperidine] has a molecular weight of 189.26 . It is a pale yellow solid at room temperature . Its density is 1.1±0.1 g/cm3, and it has a boiling point of 321.3±42.0 °C at 760 mmHg .

Mechanism of Action

3H-Spiro[2-benzofuran-1,4’-piperidine] has been shown to bind with low affinity to the melanocortin receptor and act as an agonist . This suggests that it might be involved in modulating the activity of melanocortin receptors, which play key roles in a variety of physiological processes.

properties

IUPAC Name

spiro[1H-2-benzofuran-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-4-11-10(3-1)9-14-12(11)5-7-13-8-6-12/h1-4,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOIMOJOKVUNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439939
Record name 3H-spiro[2-benzofuran-1,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38309-60-3
Record name 3H-spiro[2-benzofuran-1,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1′-Benzyl-3H-spiro[2-benzofuran-1,4′-piperidine] (119 g, 425.9 mmol) was dissolved EtOH (1 L) under argon and treated with Raney nickel (12 g) at ambient temperature for 1 h to absorb impurities which tended to poison the catalyst. Raney nickel was filtered off and the filtrate was hydrogenated in a steel autoclave over 10% Pd/C (Degussa Nr. 1835) (12 g) at 5 bar hydrogen pressure and 40° C. for 19 h. According to HPLC there was still 2.7% of starting material present. Thus the catalyst was filtered off, fresh 10% Pd/C (4 g) was added to the filtrate, and hydrogenation under the same condition was continued for 24 h. Filtration of the catalyst and evaporation of EtOH gave a light yellow oil, which crystallized spontaneously upon stirring with heptane (1 L) to give a white solid (65 g, 80%). MS: m/z=190 [M+H]+.
Quantity
119 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
12 g
Type
catalyst
Reaction Step Two
Name
Yield
80%

Synthesis routes and methods II

Procedure details

A solution of lithium aluminum hydride (7.5 mL 1M in ether) diluted with 35 mL of tetrahydrofuran was cooled to 0° C. and added to a suspension of 3-oxospiro[isobenzofuran-1(3H),4'-piperidine] (0.38 g) in 40 mL of anhydrous tetrahydrofuran containing boron trifluoride etherate (6.9 mL). The reaction mixture was allowed to warm to room temperature and then refluxed for 3 hours. At the end of this period, the reaction mixture was cooled in ice and treated with 5% HCl (8 mL) followed by water (8 mL). After concentrating under reduced pressure, the reaction mixture was treated with concentrated HCl (8 mL) and heated to reflux, cooled to room temperature, the pH was adjusted to 5 by adding sodium hydroxide solution and extracted with ether. The aqueous layer was made basic (pH 11) with sodium hydroxide and extracted with two portions of dichloromethane. The dichloromethane layer was dried and evaporated to afford the named product (0.28 g) which was used in the next step without further purification; MS: 190; NMR: 7-1.1.9 (m, 4), 2.9-3.1 (m, 4), 5.1 (s, 2), 7.1-7.3 (m, 4).
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
6.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
reactant
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-spiro[2-benzofuran-1,4'-piperidine]
Reactant of Route 2
3H-spiro[2-benzofuran-1,4'-piperidine]
Reactant of Route 3
3H-spiro[2-benzofuran-1,4'-piperidine]
Reactant of Route 4
3H-spiro[2-benzofuran-1,4'-piperidine]
Reactant of Route 5
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Reactant of Route 6
3H-spiro[2-benzofuran-1,4'-piperidine]

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